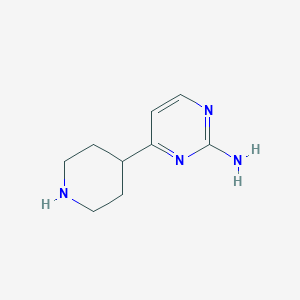

4-(Piperidin-4-yl)pyrimidin-2-amine

Description

Contextualization within Relevant Chemical Spaces and Biological Targets

The structure of 4-(Piperidin-4-yl)pyrimidin-2-amine is a composite of two key heterocyclic systems: a pyrimidine (B1678525) ring and a piperidine (B6355638) motif. This unique combination underpins its growing importance in academic and industrial research.

Significance of Pyrimidine Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine scaffold is a cornerstone of medicinal chemistry, largely due to its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This natural precedent has spurred the development of a vast number of synthetic pyrimidine derivatives with a wide spectrum of biological activities. bohrium.commdpi.com Pyrimidine-based compounds are integral to numerous approved drugs, demonstrating their versatility and clinical relevance. mdpi.com

The pyrimidine ring's utility stems from its unique physicochemical properties. It can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Researchers have successfully incorporated pyrimidine moieties into drugs targeting a diverse array of biological targets, leading to treatments for cancer, infectious diseases, and neurological disorders. mdpi.comresearchgate.net The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity and selectivity. nih.gov

Importance of Piperidine Motifs in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govresearchgate.net Its inclusion in a molecule can significantly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. pharmjournal.ru The three-dimensional and flexible nature of the piperidine ring allows it to interact favorably with biological targets, acting either as a key part of the pharmacophore or as a scaffold to correctly orient other functional groups. mdpi.com

Piperidine derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antipsychotic effects. pharmjournal.ruresearchgate.net The nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for synthetic modifications to optimize a compound's properties. nih.gov

Overview of Structural Analogues and Their Research Trajectories

The fusion of pyrimidine and piperidine motifs in 4-(Piperidin-4-yl)pyrimidin-2-amine has inspired the synthesis and investigation of numerous structural analogs. These research efforts aim to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity for specific biological targets.

For instance, a series of piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Many of these compounds showed potent activity against wild-type HIV-1, demonstrating the potential of this chemical scaffold in antiviral drug discovery. nih.gov

In the realm of oncology, researchers have developed 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) with specific mutations that confer resistance to existing therapies. nih.gov One compound from this series, 9i , showed potent and selective inhibition of the target kinase and demonstrated anti-proliferative effects in cancer cell lines. nih.gov

Furthermore, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways that is frequently dysregulated in cancer. nih.govacs.orgacs.org These compounds have shown the ability to modulate signaling pathways in vivo and inhibit tumor growth in preclinical models. nih.govacs.org

Another area of investigation involves 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives , which have been discovered as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), validated targets for cancer therapy. acs.org

The following table provides a summary of some researched structural analogues and their primary areas of investigation:

| Compound Class | Biological Target/Application | Key Research Findings |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Potent activity against wild-type HIV-1. nih.gov |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | Potent and selective inhibition of mutant EGFR. nih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Orally bioavailable inhibitors with in vivo efficacy. nih.govacs.orgacs.org |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | Highly potent and selective inhibitors. acs.org |

Historical Perspectives on Related Heterocyclic Systems in Drug Discovery

The journey of heterocyclic compounds in drug discovery is a long and storied one, dating back to the early days of organic chemistry. ijsrtjournal.com The realization that many naturally occurring, biologically active molecules contained heterocyclic rings sparked a revolution in medicinal chemistry. ijsrtjournal.com

Initially, research focused on isolating and understanding the structures of these natural products. As synthetic methodologies advanced, chemists gained the ability to create novel heterocyclic compounds, leading to the development of some of the most important drugs in modern medicine. jmchemsci.com

The development of sulfonamides in the 1930s, which are heterocyclic compounds, marked a turning point in the treatment of bacterial infections. The discovery of the antibacterial properties of penicillin, with its β-lactam ring, further solidified the importance of heterocycles in anti-infective therapy.

In the mid-20th century, the role of pyrimidines in nucleic acids was elucidated, leading to the development of antimetabolites like 5-fluorouracil, a cornerstone of cancer chemotherapy. researchgate.net The exploration of other heterocyclic systems, such as piperidines, led to the discovery of potent analgesics, anesthetics, and antipsychotics. nih.gov

The late 20th and early 21st centuries have witnessed an explosion in the diversity of heterocyclic scaffolds used in drug discovery, driven by advancements in high-throughput screening, combinatorial chemistry, and computational drug design. nih.gov The strategic combination of different heterocyclic rings, as seen in 4-(Piperidin-4-yl)pyrimidin-2-amine, represents a modern approach to creating molecules with novel and highly specific biological activities. nih.gov This approach allows medicinal chemists to tap into the rich chemical space offered by heterocycles to address a wide range of unmet medical needs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKNCWEOCFRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 4 Yl Pyrimidin 2 Amine and Its Analogues

De Novo Synthetic Routes to the Core 4-(Piperidin-4-yl)pyrimidin-2-amine Scaffold

The creation of the fundamental 4-(piperidin-4-yl)pyrimidin-2-amine structure is typically achieved through convergent synthetic routes, where the pyrimidine (B1678525) and piperidine (B6355638) moieties are synthesized separately and then coupled. A common and direct approach involves the nucleophilic substitution reaction between a halogenated pyrimidine, such as 2-chloropyrimidine, and a suitably protected piperidin-4-amine derivative. evitachem.com To prevent undesired side reactions during synthesis, protecting groups like the tert-butyloxycarbonyl (Boc) group are often employed on the piperidine nitrogen.

The synthesis of the 2-aminopyrimidine (B69317) ring, a key component of the target scaffold, can be accomplished through several established cyclization strategies. The "Principal Synthesis" is a classic method that involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) salt to directly form the 2-aminopyrimidine core. wikipedia.org This approach is widely used due to the commercial availability of a diverse range of starting materials.

Alternative methods for constructing the pyrimidine ring include:

Condensation of Enaminones and Guanidines : The reaction between an enaminone and guanidine provides a reliable route to the pyrimidine ring. acs.org

Biginelli Reaction : This multicomponent reaction can be adapted to produce pyrimidine derivatives, offering a one-pot synthesis solution. wikipedia.org

Chalcone Condensation : The cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine carbonate is another effective method for generating highly substituted 2-aminopyrimidines.

From β-Formyl Enamides : In certain synthetic schemes, β-formyl enamides can be cyclized with urea (B33335) under microwave irradiation, catalyzed by samarium chloride, to yield the pyrimidine ring. organic-chemistry.org

These varied strategies allow chemists to select the most appropriate route based on the desired substitution pattern and the availability of precursors.

The piperidine moiety is crucial for the scaffold's three-dimensional structure and its interactions with biological targets. The most prevalent method for introducing this ring is through nucleophilic aromatic substitution, where piperidin-4-amine, or its Boc-protected form, displaces a leaving group (commonly a halogen) from the 2-position of the pyrimidine ring.

Functionalization of the piperidine ring can occur before or after its attachment to the pyrimidine core. Key methodologies include:

Hydrogenation of Pyridines : Substituted piperidines can be synthesized by the catalytic hydrogenation of corresponding pyridine (B92270) precursors. mdpi.com

Reductive Amination : This reaction is used to introduce substituents onto the piperidine nitrogen. For example, reacting a secondary amine on the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can install various alkyl groups. nih.gov

Synthesis from Piperidin-4-ones : Piperidin-4-one derivatives serve as versatile intermediates that can be converted into the required 4-amino functionality through reductive amination. asianpubs.org

These methods provide the flexibility needed to synthesize a wide array of analogues with diverse properties.

Optimizing reaction parameters is critical for maximizing yield and purity in the synthesis of 4-(piperidin-4-yl)pyrimidin-2-amine. For the common nucleophilic substitution route, several factors are systematically adjusted. For instance, the choice of base, solvent, and temperature can significantly impact the reaction outcome. A study on a related pyrazolopyrimidine system highlighted the importance of the coupling reagent in an amide bond formation step, demonstrating that changing from reagents like DCC/HOBT to HBTU could dramatically improve reaction times and yields. nih.gov

The following table summarizes typical optimized conditions for the nucleophilic substitution synthesis of the core scaffold.

| Parameter | Typical Conditions | Notes |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Facilitates deprotonation of the amine for nucleophilic attack. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are generally preferred. |

| Temperature | 50–100 °C | Balances reaction rate against potential side reactions. |

| Reaction Time | 4–24 hours | Dependent on substrate reactivity and reaction scale. |

| Yield | 60–85% | Achieved after purification by column chromatography or recrystallization. |

Synthesis of Structural Analogues and Derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine

The development of structural analogues is essential for probing biological activity and improving pharmacokinetic properties. Modifications are typically made to both the pyrimidine core and the piperidine ring.

The aromatic pyrimidine ring is a prime site for modification to influence electronic properties and create new interaction points with biological targets.

N-Arylation : The Buchwald-Hartwig amination is a powerful tool for creating N-aryl derivatives on the exocyclic amine. This palladium-catalyzed cross-coupling reaction uses specialized ligands like Xantphos to form a new carbon-nitrogen bond.

Substitution at C5 : An amino group can be introduced at the C-5 position of the pyrimidine ring to explore additional hydrogen bonding opportunities. nih.gov

Substitution at C2 and C4 : The core can be altered by introducing groups like a thiomethyl group at the C-2 position or by creating pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones. nih.govmdpi.com

Ring Fusion : To create more rigid structures, the pyrimidine core can be fused with other heterocyclic rings, such as thiophene (B33073) or pyrrole. nih.gov A study focused on PLK4 inhibitors involved adding a thiazole (B1198619) group to the C4 position of the pyrimidine ring. acs.org

The table below illustrates some of these modifications.

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure |

| Exocyclic Amine | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base, Toluene | N-Aryl derivative |

| Pyrimidine C5 | Electrophilic Amination | N/A | 5-Amino-pyrimidine derivative nih.gov |

| Pyrimidine C2 | Nucleophilic Substitution | Thiomethylating agent | 2-Thiomethyl-pyrimidine derivative nih.gov |

| Pyrimidine C4 | Cyclization with varied precursors | Thiazole precursor, Guanidine | 4-Thiazolyl-pyrimidine derivative acs.org |

Modifying the piperidine ring can alter the compound's solubility, basicity, and conformational preferences.

N-Alkylation : The piperidine nitrogen is readily functionalized. Reductive amination with aldehydes or direct alkylation with alkyl halides can introduce a wide range of substituents. nih.gov For example, the synthesis of the drug Ritanserin involves the N-alkylation of a piperidine ring with a chloroethyl-substituted thiazolo-pyrimidinone. wikipedia.org

C4-Position Functionalization : The point of attachment to the pyrimidine ring can be elaborated. Research into Akt inhibitors has led to the synthesis of analogues where the simple amino linker at C4 is replaced by more complex structures like 4-amino-4-carboxamides. nih.govacs.org This often involves multi-step sequences starting from a protected 4-aminopiperidine-4-carboxylic acid.

These synthetic strategies are summarized in the following table.

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Structure |

| Piperidine Nitrogen | Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl piperidine derivative nih.gov |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl piperidine derivative wikipedia.org |

| Piperidine C4 | Amide Coupling | 4-Aminopiperidine-4-carboxylic acid derivative, Amine, Coupling agent (e.g., HBTU) | 4-Carboxamide piperidine derivative nih.govacs.org |

Through these varied and robust synthetic methodologies, chemists can systematically generate libraries of 4-(piperidin-4-yl)pyrimidin-2-amine analogues for biological evaluation.

Derivatization of the 2-Amine Group

The 2-amino group of the pyrimidine ring is a key functional handle for creating a diverse library of analogues. Various synthetic methods have been employed to modify this group, thereby modulating the compound's properties.

One of the most powerful and widely used methods for derivatizing the 2-amino group is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-nitrogen bond, allowing for the attachment of various aryl or heteroaryl groups. For instance, in the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors, the 2-amino group of a pyrimidine core was coupled with different amines using a palladium catalyst system, such as Pd₂(dba)₃ with an X-Phos ligand, in a solvent like n-butanol at elevated temperatures. nih.gov This strategy enables the introduction of complex substituents to explore structure-activity relationships.

Another common approach involves nucleophilic aromatic substitution (SNAr) reactions, particularly on pyrimidine rings activated with leaving groups like halogens. For example, 2-amino-4,6-dichloropyrimidine (B145751) can serve as a starting material where the chloro groups are sequentially substituted by different nucleophiles. nih.govnih.gov While this primarily modifies other positions on the ring, the 2-amino group directs this reactivity and can itself be the site of further transformation in subsequent steps.

Furthermore, the 2-aminopyrimidine moiety can be constructed through condensation reactions. These reactions typically involve the cyclization of amidines with β-dicarbonyl compounds to form the pyrimidine ring system. ijpsjournal.com The versatility of this approach allows for the pre-introduction of desired substituents onto the precursors, which are then incorporated into the final derivatized 2-aminopyrimidine structure.

The table below summarizes common reaction types for the derivatization of the 2-amine group on pyrimidine scaffolds.

Table 1: Reaction Types for 2-Amine Group Derivatization

| Reaction Type | Reagents/Catalysts | Description | Reference |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, X-Phos, K₂CO₃ | Forms a C-N bond between the 2-amino group and an aryl/heteroaryl halide. | nih.gov |

| Nucleophilic Substitution | Various amines, triethylamine | Displacement of a leaving group on the pyrimidine ring by an amine. Can also involve derivatization of the exocyclic amino group. | nih.govnih.govmdpi.com |

| Condensation Reactions | Amidines, β-dicarbonyl compounds | Construction of the pyrimidine ring with a pre-functionalized 2-amino group. | ijpsjournal.com |

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into analogues of 4-(piperidin-4-yl)pyrimidin-2-amine can be crucial for optimizing their interaction with biological targets. Stereoselective synthesis can be achieved either by using enantiomerically pure starting materials or by employing chiral auxiliaries, catalysts, or resolution techniques.

A prominent strategy is the use of kinetic resolution. This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the separation of enantiomers. For example, the kinetic resolution of racemic 2-aryl-4-methylenepiperidines has been accomplished using a chiral base system composed of n-butyllithium and the chiral ligand sparteine. whiterose.ac.uk This approach selectively deprotonates one enantiomer, allowing it to be functionalized and separated from the unreacted enantiomer. whiterose.ac.uk

Another powerful technique is the chromatographic separation of enantiomers using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with columns like Chiralcel OD or Chiralcel OJ, which are based on cellulose (B213188) derivatives, has been successfully used to resolve racemic mixtures of piperidine derivatives. nih.gov This method is often used for both analytical and preparative scale separations to obtain enantiomerically pure compounds. mdpi.com

Furthermore, stereoselectivity can be engineered directly into the synthetic route. For instance, the stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones was achieved through the highly stereoselective addition of Gilman or Grignard reagents to a dihydropyranone ring. nih.gov This principle of diastereoselective addition can be applied to the synthesis of substituted piperidines, where existing stereocenters direct the formation of new ones. A facile method for creating chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives involves using enantiomerically pure starting materials like L-proline to introduce chirality into the final molecule. researchgate.net

The table below outlines various approaches to achieve stereoselectivity.

Table 2: Stereoselective Synthesis and Resolution Approaches

| Approach | Method | Description | Reference |

| Kinetic Resolution | Asymmetric deprotonation with a chiral base (e.g., n-BuLi/sparteine) | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | whiterose.ac.uk |

| Chiral Chromatography | High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) | Physical separation of enantiomers based on their differential interaction with a chiral column material. | nih.govmdpi.com |

| Diastereoselective Synthesis | Michael addition of organometallic reagents (Gilman, Grignard) | A nucleophilic addition reaction that creates a new stereocenter with a specific orientation relative to existing ones. | nih.gov |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., L-proline) | Incorporation of a readily available chiral molecule into the synthetic sequence to build a chiral target. | researchgate.net |

Green Chemistry Considerations in 4-(Piperidin-4-yl)pyrimidin-2-amine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key green strategy is the use of alternative and more environmentally benign solvents. Water, for example, is extensively used as a green solvent for multicomponent reactions to prepare pyrimidine derivatives. jmaterenvironsci.com The synthesis of pyrano[2,3,d]pyrimidines has been demonstrated in aqueous media using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or in a water-ethanol mixture with 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com

Solvent-free reaction conditions represent another significant advancement in green synthesis. rasayanjournal.co.in Mechanical methods such as ball milling or "grindstone chemistry" involve the grinding of solid reactants together, often with a catalyst, to promote the reaction without any solvent. researchgate.netnih.gov This technique offers clean reactions, high yields, and simplified product separation. researchgate.net For instance, the iodination of pyrimidines has been achieved under solvent-free conditions using solid iodine and AgNO₃. nih.gov Similarly, some syntheses of 2-aminopyrimidine derivatives have been accomplished by simply fusing the reactants at elevated temperatures without any solvent or catalyst. nih.govnih.gov

The use of catalysis is central to many green synthetic methods. Catalysts, including organocatalysts like acidic ionic liquids, can enable reactions under milder conditions, reduce reaction times, and often be recycled and reused. rasayanjournal.co.inresearchgate.net Microwave-assisted and ultrasound-assisted syntheses are other energy-efficient techniques that can dramatically shorten reaction times and increase yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net These methods often align with the goals of green chemistry by reducing energy consumption and promoting efficient chemical transformations. rasayanjournal.co.in

The table below highlights several green chemistry approaches applicable to pyrimidine synthesis.

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Technique/Method | Advantages | Reference |

| Safer Solvents | Use of water as a reaction medium | Environmentally benign, simplifies chemical generation. | jmaterenvironsci.com |

| Waste Prevention | Solvent-free synthesis (Ball milling, Grindstone chemistry) | Reduces solvent waste, clean reactions, simple workup, high yields. | rasayanjournal.co.inresearchgate.netnih.gov |

| Catalysis | Use of recyclable catalysts (e.g., ionic liquids, TiO₂–SiO₂) | Shorter reaction times, high yields, catalyst can be recovered and reused. | rasayanjournal.co.inresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis, Ultrasound irradiation | Shorter reaction times, higher yields, altered selectivity, purer products. | rasayanjournal.co.inresearchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot, reducing steps and waste. | rasayanjournal.co.injmaterenvironsci.com |

Computational and Theoretical Chemistry of 4 Piperidin 4 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distributions, and orbital energies. nih.gov For derivatives of 4-(piperidin-4-yl)pyrimidin-2-amine, methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular structures and calculate various chemical descriptors. researchgate.netnih.govepstem.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related pyrimidine (B1678525) derivatives, FMO analysis has been used to predict the nature of the compound's sensitivity and charge transfer phenomena within the molecule. researchgate.netresearchgate.net For instance, a lower energy gap can indicate that a molecule is more polarizable and may be suitable for applications in nonlinear optical materials. researchgate.net The specific energies of the HOMO and LUMO orbitals for 4-(piperidin-4-yl)pyrimidin-2-amine would dictate its electron-donating and accepting capabilities in potential reactions.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution on a molecule's surface. researchgate.netchemrxiv.org These maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with biological targets. researchgate.netnih.gov

Typically, EPS maps use a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral areas. researchgate.net For pyridine (B92270) and pyrimidine derivatives, the nitrogen atoms are often located in the most electron-rich, nucleophilic areas, making them likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov In 4-(piperidin-4-yl)pyrimidin-2-amine, the nitrogen atoms of the pyrimidine ring and the amino group would be expected to show negative potential, while the hydrogen atoms attached to the nitrogens would exhibit positive potential, marking them as potential hydrogen bond donors. researchgate.net This information is vital for understanding how the molecule might orient itself within a receptor's binding pocket. chemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and the stability of their interactions with other molecules, such as proteins. mdpi.com These simulations are used to characterize protein-ligand interactions and validate the stability of binding poses predicted by docking studies. researchgate.netnih.govnih.gov

Ligand-Target Docking Studies for Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netresearchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Derivatives of 4-(piperidin-4-yl)pyrimidin-2-amine have been investigated as inhibitors for various protein targets. For example, related pyrimidine structures have been docked against cyclin-dependent kinases (CDK2, CDK4, CDK6), histone deacetylase 6 (HDAC6), and the human estrogen receptor. nih.govresearchgate.net These studies reveal key binding interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the amino group are common hydrogen bond acceptors and donors. researchgate.net

Hydrophobic Interactions: The piperidine (B6355638) and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

π-π Stacking: The aromatic pyrimidine ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Docking studies on similar compounds have shown that the piperidin-4-amine linkage can be crucial for activity, and modifications to this scaffold can significantly alter binding potency and selectivity. researchgate.net For instance, in studies of CDK inhibitors, interactions with specific residues in the binding pocket were found to be essential for inhibitory activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical modeling techniques that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are expressed as mathematical equations that help in predicting the activity or properties of new, unsynthesized compounds.

QSAR studies on pyrimidine derivatives have successfully developed models to predict their anticancer or anti-inflammatory activities. nih.govscielo.brijpbs.net These models are built using a set of "descriptors"—numerical values that represent various aspects of a molecule's structure, such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. scielo.br

Topological Descriptors: Describing atomic connectivity and molecular shape.

Physicochemical Descriptors: Such as the partition coefficient (log P), which relates to hydrophobicity. scielo.br

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests) are used to generate the QSAR equation. nih.govnih.gov The predictive power of these models is validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated R² (q²). ijpbs.netnih.gov

QSPR models apply the same principles to predict physicochemical properties. nih.gov For example, a QSPR model could be developed to predict properties like molar volume, boiling point, or solubility based on structural features. youtube.com These models are valuable for high-throughput screening of virtual compounds to filter for desirable properties. nih.gov

Table 2: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. scielo.br |

| Steric | Molecular volume, Surface area | Describes the size and shape of the molecule. |

| Topological | Connectivity indices | Describes the branching and arrangement of atoms. |

| Hydrophobic | Log P (Partition coefficient) | Describes the molecule's solubility in lipid vs. aqueous environments. scielo.br |

Predictive In Silico ADMET Profiling

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. This early-stage assessment helps to identify candidates with potentially poor pharmacokinetic or safety profiles, reducing the risk of late-stage failures in drug development. afjbs.comnih.gov

For piperidine- and pyrimidine-containing compounds, several ADMET properties are commonly evaluated:

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, log P, and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Predicting properties like blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes.

Toxicity: Predicting potential for mutagenicity, carcinogenicity, or other toxic effects. rsc.org

Studies on related scaffolds have used these predictive models to evaluate their potential as drug candidates. researchgate.netresearchgate.net For example, in silico analysis of pyrano[2,3-d]pyrimidine derivatives suggested good potential for drug development based on their ADMET profiles. nih.gov Such profiling would be essential for assessing the viability of 4-(piperidin-4-yl)pyrimidin-2-amine as a lead structure.

Table 3: Representative In Silico ADMET Predictions for Drug-Likeness

| Property (Lipinski's Rule of Five) | Guideline | Relevance |

|---|---|---|

| Molecular Weight | ≤ 500 g/mol | Influences absorption and diffusion. |

| Log P | ≤ 5 | Indicates optimal hydrophobicity for membrane permeability. |

| H-bond Donors | ≤ 5 | Affects solubility and membrane transport. |

| H-bond Acceptors | ≤ 10 | Affects solubility and membrane transport. |

Structure Activity Relationship Sar and Pharmacophore Elucidation of 4 Piperidin 4 Yl Pyrimidin 2 Amine Series

Identification of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of the 4-(piperidin-4-yl)pyrimidin-2-amine series consists of several key features that are critical for biological activity. These have been elucidated through a combination of inhibitory assays, docking studies, and crystallographic analysis. nih.gov The core structure typically comprises a central pyrimidine (B1678525) ring, a piperidine (B6355638) moiety, and a 2-amino group, each playing a distinct role in molecular recognition and binding to the target protein.

Key pharmacophoric elements generally include:

A heterocyclic core (pyrimidine): This serves as a scaffold for the attachment of other key functional groups.

A hydrogen bond donor/acceptor region (2-amino group): This group often forms critical hydrogen bonds with the target protein.

A basic nitrogen atom (piperidine ring): This can engage in ionic interactions or hydrogen bonding.

A hydrophobic region: Substituents on the piperidine and/or pyrimidine rings can occupy hydrophobic pockets within the binding site.

For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, the interaction of a secondary amine with heme propionates was found to be critical for potency, highlighting the importance of specific hydrogen bonding interactions. nih.gov Similarly, for inhibitors of Protein Kinase B (PKB/Akt), the 4-amino-4-benzylpiperidine scaffold was identified as a potent pharmacophore. nih.govacs.org

Impact of Pyrimidine Core Substitutions on Biological Activity

Modifications to the pyrimidine core have a significant impact on the biological activity and selectivity of these compounds. The electronic and steric properties of substituents at various positions on the pyrimidine ring can modulate binding affinity and pharmacokinetic properties. nih.gov

For example, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, varying the substituents at the C-2 and C-4 positions with different steric and electronic properties led to the identification of potent and selective inhibitors. nih.gov Specifically, an N-(naphth-1-ylmethyl) group at the 4-position of the pyrimidine ring resulted in a potent AChE inhibitor. nih.gov

In the development of PDE4B inhibitors, a five-point pharmacophore model was developed for 2-phenylpyrimidine (B3000279) analogues, which included features of the pyrimidine ring that contributed to its inhibitory activity. nih.gov Furthermore, in the context of A2A receptor antagonists, substitution at the 2-position of the pyrimidine with a 5-methylfuran or a 2-thiazolyl moiety improved the pharmacokinetic profile. researchgate.net

| Compound Series | Target | Key Pyrimidine Substitution | Impact on Activity |

|---|---|---|---|

| 2,4-disubstituted pyrimidines | Cholinesterases | N-(naphth-1-ylmethyl) at C4 | Potent AChE inhibition nih.gov |

| 2-phenylpyrimidine analogues | PDE4B | Phenyl group at C2 | Contributed to a five-point pharmacophore for inhibitory activity nih.gov |

| 2-Amino-N-pyrimidin-4-ylacetamides | A2A Receptor | 5-methylfuran or 2-thiazolyl at C2 | Improved pharmacokinetic profile researchgate.net |

Role of Piperidine Ring Stereochemistry and Substitution Patterns

The piperidine ring is a crucial component of the pharmacophore, and its stereochemistry and substitution patterns play a significant role in determining biological activity and selectivity. thieme-connect.com The introduction of chiral centers or specific substituents on the piperidine ring can alter the compound's conformation and its interaction with the target protein. thieme-connect.com

In the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of the piperidine ring of a lead compound resulted in a chiral analogue with significantly improved potency and oral bioavailability. thieme-connect.com Crystal structures revealed that the 3-substituted piperidine side chain could fit into a cavity of the MEK enzyme, which was essential for the increased potency. thieme-connect.com

Furthermore, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting the A2A adenosine (B11128) receptor, the nature of the substituent on the piperidine nitrogen was found to be critical for affinity and selectivity. mdpi.com For instance, piperazine- and piperidine-containing derivatives were designed and evaluated, leading to the discovery of potent and selective inverse agonists. mdpi.com

| Compound Series | Target | Piperidine Modification | Impact on Activity/Properties |

|---|---|---|---|

| Imidazo[4,5-c]quinolines | MEK1/2 | Fluorine at 3-position | Improved potency and oral bioavailability thieme-connect.com |

| Thiazolo[5,4-d]pyrimidines | A2A Adenosine Receptor | Varied N-substituents | Critical for affinity and selectivity mdpi.com |

| 4-amino-4-benzylpiperidines | PKB/Akt | Modification to 4-amino-piperidine-4-carboxamides | Overcame rapid clearance and poor oral bioavailability nih.govacs.org |

Contributions of the 2-Amine Moiety to Receptor Recognition

The 2-amine moiety on the pyrimidine ring is a key hydrogen bond donor and plays a crucial role in receptor recognition. This group often forms one or more hydrogen bonds with specific amino acid residues in the hinge region of the kinase binding site or with other key residues in the active site of other enzymes.

For instance, in the design of PLK4 inhibitors, the aminopyrimidine core was shown through molecular docking to form key interactions with the hinge region of the enzyme. nih.gov Similarly, in the development of inhibitors for Protein Kinase B (PKB/Akt), the 4-amino group on the piperidine ring, in conjunction with the pyrimidine, was essential for potent and selective inhibition. nih.govacs.org The optimization of this scaffold led to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally bioavailable inhibitors. nih.govacs.org

Development of SAR Models for Optimized Biological Responses

To rationalize the observed SAR and to guide the design of more potent and selective compounds, various computational modeling techniques have been employed. These include the development of pharmacophore models and three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov

A five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. nih.gov This model, which yielded a statistically significant 3D-QSAR model, provided insights into the key structural features required for high inhibitory activity. nih.gov Such models are invaluable for predicting the activity of novel analogues and for prioritizing synthetic efforts towards compounds with optimized biological responses. mdpi.comresearchgate.net

In another study on inhibitors of human equilibrative nucleoside transporters (ENTs), SAR studies of a series of analogues led to the identification of a compound with improved potency and selectivity. researchgate.net Molecular docking analysis suggested that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors, highlighting the utility of SAR models in understanding complex binding interactions. researchgate.net

Molecular Mechanism of Action Moa and Target Engagement of 4 Piperidin 4 Yl Pyrimidin 2 Amine

Identification of Primary Biological Targets

Research has shown that derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine primarily target protein kinases, which are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of diseases like cancer. The two main classes of kinases targeted by these derivatives are Protein Kinase B (PKB/Akt) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). nih.govnih.govnih.gov

One notable derivative, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, also known as CCT128930, was identified as a potent inhibitor of PKB (Akt). nih.govnih.gov Another class of derivatives, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have been developed as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov

In Vitro Binding Assays and Target Selectivity Profiling

In vitro studies have been essential in quantifying the potency and selectivity of these compounds. Radiometric filter binding assays and other enzymatic assessments are used to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) or the inhibitory constant (Ki).

For the PKB/Akt inhibitor class, derivatives have demonstrated nanomolar potency. nih.govnih.gov For instance, CCT128930 is a potent inhibitor of Akt2 with an IC50 of 6 nM. selleckchem.comselleckchem.com A key aspect of their development has been achieving selectivity over other closely related kinases, such as Protein Kinase A (PKA). Optimization efforts have yielded compounds with up to 150-fold selectivity for PKB over PKA. nih.govnih.gov This selectivity is often achieved by exploiting subtle differences in the amino acid sequences of the kinase domains. nih.govnih.gov

Inhibition of PKB/Akt and PKA by 4-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

| Compound | Target | IC50 (nM) | Selectivity (PKA/PKB) | Reference |

|---|---|---|---|---|

| CCT128930 | Akt2 | 6 | 28-fold | selleckchem.comselleckchem.com |

| CCT128930 | PKA | 168 | ||

| CCT128930 | p70 S6K | 120 | N/A | medchemexpress.com |

For the CDK4/6 inhibitor class, derivatives like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have also shown high potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. nih.gov These compounds also display significant selectivity over other CDKs, such as CDK1, CDK2, CDK7, and CDK9. nih.gov

Cell-Based Reporter Assays for Target Activation/Inhibition

The activity of these compounds has been confirmed in cellular environments. For Akt inhibitors like CCT128930, studies in human tumor cell lines (e.g., U87MG glioblastoma, LNCaP prostate cancer) demonstrated marked antiproliferative activity. selleckchem.comselleckchem.com These compounds were shown to inhibit the phosphorylation of direct downstream substrates of Akt, such as GSK3β, PRAS40, and FOXO transcription factors, confirming target engagement within the cell. nih.govnih.govmedchemexpress.com

Similarly, cell-based assays for CDK4/6 inhibitors have shown they are effective antiproliferative agents. nih.gov Treatment of cancer cell lines with these inhibitors leads to an accumulation of cells in the G1 phase of the cell cycle, which is the expected outcome of inhibiting CDK4/6. medchemexpress.com This G1 arrest is a direct consequence of the drug's mechanism of action. nih.gov

Elucidation of Signaling Pathways Modulated by 4-(Piperidin-4-yl)pyrimidin-2-amine

By targeting key kinases, derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine modulate critical signaling pathways that control cell fate.

PI3K/Akt/mTOR Pathway: The PKB/Akt inhibitors function by blocking the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, and by inhibiting Akt, these compounds can effectively shut down these pro-survival signals. nih.govnih.gov Inhibition of Akt leads to decreased phosphorylation of its downstream targets, ultimately causing cell cycle arrest and, in some cases, apoptosis. nih.govmedchemexpress.com

Cyclin D-CDK4/6-Rb Pathway: The CDK4/6 inhibitors disrupt the cell cycle machinery. rsc.org CDK4 and CDK6, when activated by Cyclin D, phosphorylate the Retinoblastoma protein (Rb). nih.govmdpi.com This phosphorylation releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. youtube.comyoutube.com By inhibiting CDK4/6, these compounds prevent Rb phosphorylation, keeping it in its active, growth-suppressive state. This maintains the block on E2F, causing the cell to arrest in the G1 phase and preventing proliferation. nih.govyoutube.com

Allosteric Modulation vs. Orthosteric Binding Mechanisms (if applicable)

The primary mechanism of action for the well-characterized derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine is orthosteric inhibition. Both the PKB/Akt and CDK4/6 inhibitors are ATP-competitive. nih.govnih.govyoutube.comyoutube.com This means they bind directly to the ATP-binding pocket of the kinase, the orthosteric site, thereby preventing the natural substrate, ATP, from binding. nih.gov This blockage of ATP binding prevents the kinase from performing its function of transferring a phosphate (B84403) group to its substrates.

Kinetics of Target Engagement and Dissociation Rates

While the potency (IC50) of these compounds is well-documented, detailed public information regarding the kinetics of target engagement, such as the association rate (k-on) and dissociation rate (k-off), is limited. These kinetic parameters, which define the residence time of a drug on its target, are crucial for understanding the duration of its pharmacological effect in vivo. The development of CCT128930, for example, involved pharmacokinetic studies that determined its half-life and clearance rates in plasma, but specific target dissociation rates were not detailed. selleckchem.comselleckchem.com Further research would be needed to fully characterize the kinetic binding profiles of these inhibitors.

Table of Mentioned Compounds

Preclinical Pharmacological Investigations of 4 Piperidin 4 Yl Pyrimidin 2 Amine in Disease Models Excluding Clinical Human Trials and Safety/dosage

In Vitro Efficacy Studies in Relevant Cell Lines or Primary Cell Cultures

The in vitro activity of 4-(Piperidin-4-yl)pyrimidin-2-amine derivatives has been evaluated in a multitude of cell-based assays to determine their effects on cell health, proliferation, and specific molecular targets.

Cell Proliferation, Apoptosis, and Differentiation Assays

Derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine have demonstrated significant effects on cell proliferation and apoptosis across various cancer cell lines.

One area of investigation involves derivatives of N-(piperidin-4-yl)benzamide. A study focusing on these compounds found that some possessed potent antitumor activity. nih.gov Specifically, compound 47 in this series showed the most potent biological activity against HepG2 (human liver cancer) cells, with an IC50 value of 0.25 μM. nih.gov Further analysis revealed that this compound induced cell cycle arrest. nih.gov

Another study on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), found that compound 9i could potently suppress the proliferation of H1975 non-small cell lung cancer cells with an IC50 value of 0.6210 μM. nih.gov Mechanistic studies confirmed that this compound effectively promoted apoptosis, as demonstrated by Acridine Orange/Ethidium Bromide (AO/EB) staining, and also hindered cell migration. nih.gov

Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key regulator of cell growth and survival. nih.govnih.gov These compounds effectively inhibit signaling pathways that promote cell proliferation. nih.govnih.govacs.org

Furthermore, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, acting as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), have shown high efficacy as antiproliferative agents. acs.org Compound 78, for instance, exhibited a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 acute myeloid leukemia cell line. acs.org This inhibition of CDK4/6 resulted in the accumulation of MV4-11 cells in the G1 phase of the cell cycle, with an 85% G1 population at a concentration of 0.40 μM, compared to 61% in untreated cells. acs.org

| Compound Series | Target Cell Line | Key Finding | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivatives (e.g., compound 47) | HepG2 (Liver Cancer) | IC50 of 0.25 μM; induces cell cycle arrest. | nih.gov |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines (e.g., compound 9i) | H1975 (Lung Cancer) | IC50 of 0.6210 μM; promotes apoptosis and hinders migration. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 78) | MV4-11 (Leukemia) | GI50 of 23 nM; causes G1 phase cell cycle arrest. | acs.org |

Functional Assays for Receptor Activation or Enzyme Inhibition

The primary mechanism through which 4-(Piperidin-4-yl)pyrimidin-2-amine derivatives exert their effects is through the inhibition of specific enzymes critical to disease pathways.

A significant body of research points to the inhibition of protein kinases. Derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), which is a crucial regulator in signaling pathways controlling cell growth and survival. nih.govnih.gov These compounds often act as ATP-competitive inhibitors. nih.govacs.org Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines yielded nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.govacs.org

In the context of non-small cell lung cancer (NSCLC), 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives were synthesized as covalent inhibitors of EGFR, particularly the T790M/L858R mutant. Compound 9i from this series potently suppressed EGFRT790M/L858R kinase with an IC50 value of 4.902 nM and demonstrated high selectivity over wild-type EGFR. nih.gov

Other kinase targets include Cyclin-Dependent Kinases 4 and 6 (CDK4/6). A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for anticancer drug discovery. acs.orgnih.gov

Beyond cancer, piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds displayed significant activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. Selected compounds had lower IC50 values for reverse transcriptase inhibition than the established drug nevirapine, validating their mechanism as allosteric inhibitors of this viral enzyme. nih.gov

| Compound Series | Enzyme/Receptor Target | Inhibitory Activity (IC50/EC50) | Mechanism | Reference |

|---|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Single-digit nM EC50 values | Allosteric non-nucleoside inhibitor | nih.gov |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines (e.g., compound 9i) | EGFRT790M/L858R | 4.902 nM IC50 | Covalent inhibitor | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 78) | CDK4 | Ki = 1 nM | ATP-competitive inhibitor | acs.org |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar IC50 values | ATP-competitive inhibitor | nih.govnih.gov |

In Vivo Proof-of-Concept Studies in Animal Models of Disease

Following promising in vitro results, derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine have been advanced to in vivo studies using animal models to confirm their therapeutic potential.

Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its target in a living organism and exerting the expected pharmacological effect. mdpi.comfda.govfda.gov For inhibitors derived from the 4-(Piperidin-4-yl)pyrimidin-2-amine scaffold, PD studies have been essential.

In studies of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which target PKB/Akt, representative compounds were shown to modulate biomarkers of the PI3K-PKB-mTOR signaling pathway in vivo. nih.govnih.govacs.org This confirmed that the compounds were reaching their target and inhibiting the pathway as intended in a whole-animal system.

Similarly, for a series of N-(piperidine-4-yl)benzamide derivatives investigated for liver cancer, western blot analysis of tumors from treated animals would be a logical step to confirm the in vivo modulation of proteins like p53, p21, and cyclin B1, which were identified as key mediators of the compound's effect in vitro. nih.gov

Efficacy Assessment in Disease Progression Models

The ultimate preclinical test of an anticancer agent is its ability to slow or reverse tumor growth in animal models. Disease progression models, such as human tumor xenografts in immunodeficient mice, are standard for this assessment. nih.gov

A highly potent and selective CDK4/6 inhibitor from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, compound 83, demonstrated marked inhibition of tumor growth in an MV4-11 acute myeloid leukemia mouse xenograft model following repeated oral administration. acs.orgnih.gov

Likewise, orally bioavailable PKB/Akt inhibitors from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series strongly inhibited the growth of human tumor xenografts in nude mice. nih.govnih.gov

Trisubstituted pyrimidine (B1678525) inhibitors of CDC42, a protein involved in tumor progression, have also shown anticancer efficacy in vivo. nih.gov One lead compound, ARN25499, demonstrated efficacy in a patient-derived xenograft (PDX) tumor mouse model. nih.gov

| Compound Series | Animal Model | Key Efficacy Finding | Reference |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 83) | MV4-11 Leukemia Xenograft (Mouse) | Marked inhibition of tumor growth. | acs.orgnih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human Tumor Xenograft (Nude Mice) | Strongly inhibited tumor growth. | nih.govnih.gov |

| Trisubstituted pyrimidine derivatives (e.g., ARN25499) | PDX Tumor Model (Mouse) | Demonstrated anticancer efficacy. | nih.gov |

Mechanistic Studies on Cellular and Subcellular Levels

Understanding the precise molecular interactions and cellular consequences of drug action is fundamental to drug development. For derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine, mechanistic studies have elucidated how they function at a cellular and subcellular level.

The primary mechanism for many of these compounds is the direct, competitive inhibition of enzyme activity. For instance, PKB/Akt inhibitors derived from this scaffold are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from performing its phosphorylation function. nih.govacs.org This blockade of PKB signaling leads to downstream effects such as the inhibition of cell proliferation and survival. nih.gov

Similarly, CDK4/6 inhibitors from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series function by inhibiting these key cell cycle kinases. acs.org This leads to the observed arrest of cells in the G1 phase, preventing their progression into the S phase and subsequent division. acs.org

In the case of HIV-1 inhibitors, the piperidin-4-yl-aminopyrimidine derivatives function as allosteric inhibitors of reverse transcriptase. nih.gov This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

For certain anticancer derivatives, the mechanism involves the induction of specific cellular pathways. N-(piperidine-4-yl)benzamide derivative 47 was found to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis showed it enhanced the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while inhibiting the expression of cyclin B1. nih.gov

Intracellular Localization and Distribution

While direct visualization studies, such as those using fluorescently-tagged molecules, have not been extensively reported for 4-(Piperidin-4-yl)pyrimidin-2-amine, its intracellular localization and distribution can be inferred from its known mechanism of action in preclinical models. The compound and its structural analogs are recognized as potent inhibitors of various intracellular protein kinases, necessitating their entry into the cell and distribution to specific subcellular compartments to exert their biological effects.

The primary molecular target for many pyrimidine derivatives is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). nih.govacs.org Akt is a crucial node in the PI3K/Akt signaling pathway and its activity is tightly regulated by its subcellular location. nih.gov In an inactive state, Akt resides primarily in the cytoplasm. tandfonline.com Upon activation by upstream signals, it is recruited to the inner surface of the plasma membrane. nih.govpnas.org Activated Akt then phosphorylates a multitude of substrates in various cellular compartments, including the cytoplasm and the nucleus. tandfonline.comnih.gov For 4-(Piperidin-4-yl)pyrimidin-2-amine to inhibit Akt, it must be capable of crossing the plasma membrane and distributing throughout the cytoplasm and potentially the nucleus to engage with its target in these different locations.

Furthermore, investigations into the broader class of pyrimidine-based kinase inhibitors have identified targets in other specific subcellular locations. For instance, certain derivatives are known to inhibit Cyclin-Dependent Kinases (CDKs) such as CDK4 and CDK6. nih.govsigmaaldrich.com These kinases are key regulators of the cell cycle and are predominantly active within the nucleus, where they phosphorylate proteins like the retinoblastoma protein (pRb). nih.govyoutube.com Therefore, the efficacy of such compounds implies their ability to accumulate in the nuclear compartment.

This evidence collectively suggests that 4-(Piperidin-4-yl)pyrimidin-2-amine is a cell-permeable compound that distributes within the intracellular environment, at minimum to the cytoplasm and nucleus, to access its kinase targets.

Impact on Gene Expression and Proteomics

The interaction of 4-(Piperidin-4-yl)pyrimidin-2-amine with intracellular signaling pathways, most notably its inhibition of the PI3K/Akt pathway, leads to significant downstream alterations in gene expression and the cellular proteome. By inhibiting Akt, the compound can modulate the activity of key transcription factors and protein synthesis machinery, thereby reprogramming cellular functions related to survival, proliferation, and metabolism.

Modulation of FOXO Transcription Factors

A critical set of downstream targets of Akt are the Forkhead box O (FoxO) family of transcription factors (e.g., FOXO1, FOXO3a). nih.govnih.gov In healthy, proliferating cells, Akt phosphorylates FoxO proteins, which leads to their sequestration in the cytoplasm and prevents them from functioning as transcription factors. researchgate.netreactome.org Inhibition of Akt by a compound like 4-(Piperidin-4-yl)pyrimidin-2-amine prevents this phosphorylation. Consequently, dephosphorylated, active FoxO proteins translocate to the nucleus where they bind to the promoter regions of specific genes, initiating their transcription. nih.govresearchgate.net The activation of FoxO-dependent transcription typically promotes outcomes such as apoptosis and cell cycle arrest.

Regulation of the mTOR Pathway and Protein Synthesis

Akt is a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and protein synthesis. nih.govjove.com Akt activates mTORC1 indirectly by phosphorylating and inhibiting the TSC2 protein. nih.gov The inhibition of Akt by 4-(Piperidin-4-yl)pyrimidin-2-amine would therefore be expected to decrease mTORC1 activity. This reduction in mTORC1 signaling has profound effects on the proteome by:

Decreasing global protein synthesis: Reduced mTORC1 activity leads to the dephosphorylation of its key substrates, S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This results in a general suppression of cap-dependent translation, a critical process for the synthesis of most cellular proteins.

Altering the expression of specific proteins: The translation of a subset of mRNAs, particularly those encoding proteins involved in cell cycle progression and proliferation like cyclin D1 and c-Myc, is highly sensitive to mTORC1 activity. pnas.org Inhibition of the Akt/mTORC1 axis can therefore specifically downregulate the expression of these oncogenic proteins.

The table below summarizes the key downstream effectors of the Akt pathway and the anticipated impact on their function and resulting gene/protein expression following treatment with an Akt inhibitor like 4-(Piperidin-4-yl)pyrimidin-2-amine.

| Target Protein/Pathway | Function | Predicted Effect of Akt Inhibition by 4-(Piperidin-4-yl)pyrimidin-2-amine | Consequence on Gene/Protein Expression |

| FOXO Transcription Factors (e.g., FOXO1, FOXO3a) | Transcription of pro-apoptotic and cell cycle arrest genes. | Increased nuclear localization and transcriptional activity. nih.govreactome.org | Upregulation of target genes such as FasL, BIM, and p27/CDKN1B. nih.gov |

| mTORC1 | Master regulator of protein synthesis and cell growth. | Decreased kinase activity. nih.gov | Overall decrease in protein synthesis. |

| S6 Kinase (S6K) | Promotes ribosome biogenesis and translation. | Decreased phosphorylation and activity. nih.gov | Reduced translation of mRNAs with 5' terminal oligopyrimidine tracts. |

| 4E-BP1 | Inhibits the translation initiation factor eIF4E. | Decreased phosphorylation, leading to increased binding and inhibition of eIF4E. nih.gov | Suppression of cap-dependent translation, affecting proteins like Cyclin D1. pnas.org |

| GSK3β | Kinase involved in multiple cellular processes, including glycogen (B147801) metabolism. | Increased activity (as Akt normally inhibits it). | Altered phosphorylation of numerous GSK3β substrates. |

These findings from preclinical investigations into the mechanism of Akt inhibitors provide a clear framework for understanding how 4-(Piperidin-4-yl)pyrimidin-2-amine can profoundly impact cellular function by altering gene expression and proteomic profiles.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Piperidin 4 Yl Pyrimidin 2 Amine

Mass Spectrometry (MS) Applications in Compound and Metabolite Identification (excluding human metabolism)

Mass spectrometry is a cornerstone technique for the verification of the molecular weight and identification of metabolites of 4-(Piperidin-4-yl)pyrimidin-2-amine and its analogs. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized compound, with a precise molecular weight of 178.23 g/mol . The elemental composition is approximately 60.65% carbon, 7.92% hydrogen, and 31.43% nitrogen.

In research settings, liquid chromatography coupled with mass spectrometry (LC-MS) is a common configuration for analyzing complex mixtures and identifying potential metabolites in non-human biological systems. nih.govrsc.org For instance, in the study of related pyrimidine (B1678525) derivatives, LC-MS has been used to track the metabolic fate of compounds in vivo. nih.gov The fragmentation patterns observed in the mass spectra provide crucial information for identifying the structure of metabolites. sapub.org Studies on similar pyrimidine structures have shown characteristic fragmentation involving the pyrimidine ring and its substituents, which aids in structural elucidation. sapub.org

For example, a derivative, 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine, has predicted mass-to-charge ratios (m/z) for various adducts that can be used for its identification in mass spectrometry analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) values for 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.13970 | 147.3 |

| [M+Na]⁺ | 231.12164 | 152.2 |

| [M-H]⁻ | 207.12514 | 147.7 |

| [M+NH₄]⁺ | 226.16624 | 160.6 |

| [M+K]⁺ | 247.09558 | 148.8 |

| [M+H-H₂O]⁺ | 191.12968 | 137.7 |

| [M+HCOO]⁻ | 253.13062 | 164.4 |

| [M+CH₃COO]⁻ | 267.14627 | 184.8 |

| [M+Na-2H]⁻ | 229.10709 | 153.9 |

| [M]⁺ | 208.13187 | 141.5 |

| [M]⁻ | 208.13297 | 141.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Compounds and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives. Both ¹H and ¹³C NMR are routinely used to verify the molecular structure and substitution patterns. ipb.pt

¹H NMR spectra provide detailed information about the chemical environment of protons in the molecule. For the parent piperidine (B6355638) ring, characteristic signals are observed for the different methylene (B1212753) protons. chemicalbook.com In derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine, the chemical shifts of the piperidine and pyrimidine protons are influenced by the specific substituents on the rings. rsc.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. ipb.ptrsc.org The chemical shifts of the carbon atoms in the pyrimidine and piperidine rings are diagnostic for the structure. rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed for the unequivocal assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov These advanced techniques help to establish connectivity between different parts of the molecule. nih.gov

Table 2: Representative NMR Data for Related Piperidine and Pyrimidine Structures

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| Piperidine | ¹H | A: 2.79, B: 2.04, C: 1.58-1.46 | CDCl₃ | chemicalbook.com |

| 1-(3-methylbenzyl)piperidine | ¹H | 7.61-7.58(m,3H), 7.50-7.44(m,4H), 3.77(s,1H), 2.70(s,1H), 1.89-1.88(d,2H), 1.79-1.78(d,2H) | DMSO | rsc.org |

| 1-(3-methylbenzyl)piperidine | ¹³C | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02 | DMSO | rsc.org |

X-ray Crystallography of 4-(Piperidin-4-yl)pyrimidin-2-amine-Target Complexes (if available)

Chromatographic Methods for Purity and Isomeric Analysis in Research Samples

Chromatographic techniques are essential for assessing the purity of 4-(Piperidin-4-yl)pyrimidin-2-amine samples and for separating potential isomers. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. mdpi.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C8 or C18 columns. researchgate.net The purity of the compound and its derivatives is typically determined by HPLC coupled with a UV detector, with purity levels often exceeding 95% after purification. nih.govrsc.org For hydrophilic compounds like aminopyridines, alternative methods such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can be employed to achieve better separation and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.comsielc.com

Chiral HPLC is a specialized technique used for the separation of enantiomers. For related compounds like piperidin-3-amine, chiral HPLC methods have been developed that involve pre-column derivatization to enable separation and detection. researchgate.net This approach could be adapted for the analysis of any chiral derivatives of 4-(Piperidin-4-yl)pyrimidin-2-amine.

Applications of 4 Piperidin 4 Yl Pyrimidin 2 Amine in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, to validate its role in a biological process or disease. The 4-(piperidin-4-yl)pyrimidin-2-amine scaffold has been integral in the development of such probes, particularly for kinases, a class of enzymes often implicated in cancer and other diseases.

For instance, derivatives of this compound have been developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org PKB is a key component of signaling pathways that regulate cell growth and survival and is frequently dysregulated in cancer. nih.govacs.org By creating inhibitors based on the 4-(piperidin-4-yl)pyrimidin-2-amine core, researchers can probe the function of PKB in cancer cells, thereby validating it as a therapeutic target. The selectivity of these probes is crucial, as it ensures that the observed biological effects are due to the inhibition of the intended target and not off-target interactions. For example, some inhibitors developed from this scaffold have shown up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.govacs.org

The process of using these probes involves treating cells or animal models with the compound and observing the downstream effects. For example, researchers have used these probes to demonstrate the inhibition of biomarkers in the PI3K-PKB-mTOR pathway, a critical signaling cascade in cancer. nih.govacs.org This provides direct evidence of the probe's on-target activity and helps to validate the role of PKB in this pathway.

Role as a Lead Compound for Further Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles. The 4-(piperidin-4-yl)pyrimidin-2-amine structure has served as an excellent starting point for optimization into more drug-like candidates for a variety of targets. nih.govacs.orgnih.govnih.gov

The process of lead optimization involves systematically modifying the structure of the lead compound to improve its desired properties. For example, in the development of PKB inhibitors, researchers started with a fragment hit and developed it into a more potent inhibitor, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. nih.govacs.org While this compound was a potent inhibitor, it suffered from rapid metabolism and low oral bioavailability. nih.govacs.org By modifying the linker between the piperidine (B6355638) and a lipophilic substituent, researchers were able to develop 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent, selective, and orally bioavailable inhibitors of PKB. nih.govacs.org

Similarly, the 4-(piperidin-4-yl)pyrimidin-2-amine scaffold has been used to develop inhibitors for other kinases, such as p21-activated kinase (PAK1), and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In the case of PAK1 inhibitors, optimization of a bis-anilino pyrimidine (B1678525) based on this core structure led to improved potency and high kinase selectivity. researchgate.net For HIV-1 NNRTIs, derivatives of piperidin-4-yl-aminopyrimidine have shown significantly improved activity against wild-type HIV-1. nih.gov

The versatility of the 4-(piperidin-4-yl)pyrimidin-2-amine core allows for the exploration of a wide chemical space through the modification of various positions on both the pyrimidine and piperidine rings. This has led to the discovery of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net

Table 1: Examples of Lead Optimization from 4-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

| Target | Initial Lead Compound | Optimized Compound(s) | Key Improvements |

| Protein Kinase B (PKB/Akt) | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Improved oral bioavailability and metabolic stability. nih.govacs.org |

| HIV-1 Reverse Transcriptase | Etravirine-VRX-480773 hybrids | Piperidin-4-yl-aminopyrimidine derivatives | Significantly improved antiviral activity against wild-type HIV-1. nih.gov |

| p21-activated kinase (PAK1) | Bis-anilino pyrimidine | AZ13705339 (in vitro probe), AZ13711265 (in vivo probe) | Improved potency, high kinase selectivity, and oral exposure. researchgate.net |

| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | Compounds with a 3-methylmorpholine (B1346471) moiety | 4-Methoxyphenyl analogue (Compound 29) | Potent inhibitory activity and good pharmacokinetic profiles. nih.gov |

Development of Affinity Labels or Bioconjugates for Research Tools